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Compound of Interest

Compound Name: Cholesterol-PEG-Thiol (MW 1000)

Cat. No.: B13716678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of liposomes

incorporating Cholesterol-PEG-Thiol with a molecular weight of 1000 Da (Chol-PEG-SH 1k).

The inclusion of this PEGylated cholesterol derivative offers a strategic approach to enhance

the stability and circulation time of liposomes and provides a reactive thiol group on the

liposome surface for subsequent conjugation of targeting ligands or therapeutic molecules.

Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both

hydrophilic and lipophilic agents. The modification of the liposome surface with polyethylene

glycol (PEG) chains, known as PEGylation, sterically hinders the interaction with plasma

proteins and macrophages, thereby prolonging their circulation half-life. Cholesterol is a critical

component of liposomal formulations, enhancing membrane fluidity and stability. Cholesterol-

PEG-Thiol combines the benefits of cholesterol-mediated stability and PEG-induced stealth

properties with a terminal thiol group for covalent attachment of molecules such as antibodies,

peptides, or small molecules containing a maleimide group. This protocol outlines the thin-film

hydration method followed by extrusion for the preparation of unilamellar liposomes and a post-

insertion method for incorporating Chol-PEG-SH 1k.
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1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Cholesterol (Chol)

Cholesterol-PEG-Thiol MW 1000 (Chol-PEG-SH 1k)

Chloroform

Methanol

Phosphate-buffered saline (PBS), pH 7.4

Maleimide-functionalized molecule (for conjugation)

Sepharose CL-4B column or similar for purification

Equipment
Rotary evaporator

Water bath sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Transmission Electron Microscope (TEM) (optional)

Nitrogen or Argon gas source

Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film
Hydration
This protocol describes the formation of liposomes with the Chol-PEG-SH 1k incorporated

during the initial lipid film formation.

Lipid Film Formation:
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In a round-bottom flask, dissolve DPPC, Cholesterol, and Chol-PEG-SH 1k in a

chloroform/methanol (2:1 v/v) solution. A common molar ratio is DPPC:Cholesterol:Chol-

PEG-SH 1k of 55:40:5.

The total lipid concentration is typically in the range of 10-20 mg/mL.

Attach the flask to a rotary evaporator.

Rotate the flask in a water bath set to a temperature above the phase transition

temperature (Tc) of the lipids (for DPPC, Tc is 41 °C, so a temperature of 50-60 °C is

suitable).

Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is

formed on the inner surface of the flask.

Dry the lipid film under a stream of nitrogen or argon gas for at least 2 hours to remove

any residual solvent.

Hydration of the Lipid Film:

Hydrate the lipid film by adding pre-warmed (50-60 °C) PBS (pH 7.4). The volume of the

buffer will determine the final lipid concentration.

Rotate the flask in the water bath for 1-2 hours to allow for complete hydration of the lipid

film, leading to the formation of multilamellar vesicles (MLVs).

Liposome Sizing by Extrusion:

For the formation of unilamellar vesicles of a defined size, the MLV suspension is

subjected to extrusion.

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100

nm).

Equilibrate the extruder to a temperature above the Tc of the lipids.

Pass the MLV suspension through the extruder 10-20 times. This process results in the

formation of large unilamellar vesicles (LUVs) with a narrow size distribution.
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Purification:

To remove any unencapsulated material (if a drug was co-encapsulated) or non-

incorporated lipids, the liposome suspension can be purified by size exclusion

chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Protocol 2: Post-Insertion of Cholesterol-PEG-Thiol
This method is useful for incorporating Chol-PEG-SH 1k into pre-formed liposomes.

Prepare Base Liposomes:

Prepare liposomes composed of DPPC and Cholesterol (e.g., at a 55:45 molar ratio) using

the thin-film hydration and extrusion method described in Protocol 1.

Prepare Chol-PEG-SH 1k Micelles:

Dissolve Chol-PEG-SH 1k in PBS (pH 7.4) at a concentration above its critical micelle

concentration (CMC) to form micelles. Gentle warming and vortexing can aid dissolution.

Incubation:

Add the Chol-PEG-SH 1k micelle solution to the pre-formed liposome suspension. The

amount of Chol-PEG-SH 1k to be added can be calculated to achieve the desired final

molar ratio in the liposomes (e.g., 5 mol%).

Incubate the mixture at a temperature slightly above the Tc of the base liposome lipids

(e.g., 50-60 °C for DPPC-based liposomes) for 1-2 hours with gentle stirring. This allows

for the insertion of the Chol-PEG-SH 1k into the liposome bilayer.

Purification:

Remove any non-inserted Chol-PEG-SH 1k micelles by size exclusion chromatography or

dialysis.

Protocol 3: Conjugation of Maleimide-Functionalized
Molecules
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The thiol groups on the surface of the prepared liposomes can be used for conjugation with

maleimide-activated molecules.

Prepare Thiol-Reactive Liposomes:

Prepare liposomes displaying thiol groups on their surface using either Protocol 1 or

Protocol 2.

Conjugation Reaction:

Dissolve the maleimide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.0-

7.5).

Add the maleimide-functionalized molecule solution to the thiol-functionalized liposome

suspension. A molar excess of the maleimide compound (e.g., 10 to 20-fold over the

surface thiol groups) is often used to ensure efficient conjugation.[1]

React for 2-4 hours at room temperature or overnight at 4 °C under gentle stirring and

protected from light.[1] The reaction should be carried out in a thiol-free buffer.[1]

Quenching and Purification:

Quench any unreacted maleimide groups by adding a small molecule thiol such as

cysteine or 2-mercaptoethanol.

Remove the unreacted molecule and quenching agent by size exclusion chromatography

or dialysis.
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Parameter Typical Value/Range Reference(s)

Formulation Components

Main Phospholipid (e.g.,

DPPC)
50-60 mol% [2]

Cholesterol 30-45 mol% [2]

Cholesterol-PEG-Thiol 1k 1-10 mol% [3]

Total Lipid Concentration 10-20 mg/mL [4]

Preparation Parameters

Hydration Temperature
> Tc of lipids (e.g., 50-60 °C for

DPPC)

Thin-film hydration general

protocols

Extrusion Membrane Pore Size 50-200 nm (typically 100 nm) [4]

Post-Insertion Temperature
> Tc of lipids (e.g., 50-60 °C for

DPPC)

Post-insertion general

protocols

Post-Insertion Time 1-2 hours
Post-insertion general

protocols

Characterization

Particle Size (Z-average) 80-150 nm [5]

Polydispersity Index (PDI) < 0.2 [5]

Zeta Potential Slightly negative to neutral [5]

Conjugation Efficiency
Variable, dependent on

reactants and conditions
[6]
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Protocol 1: Thin-Film Hydration

Protocol 2: Post-Insertion

Protocol 3: Conjugation
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Caption: Workflow for the preparation and conjugation of Cholesterol-PEG-Thiol liposomes.
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Caption: Schematic of the maleimide-thiol conjugation reaction on the liposome surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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